2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide
Description
2-({1-[(Furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1H-imidazole core substituted with a furan-2-ylmethyl group at the 1-position, a sulfanyl (-S-) linker at the 2-position, and an acetamide moiety terminating in a naphthalen-1-yl group. This structure combines hydrophobic (naphthyl), electron-rich (furan), and hydrogen-bonding (acetamide) elements, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring diverse binding interactions . The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous imidazole derivatives .
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19(22-18-9-3-6-15-5-1-2-8-17(15)18)14-26-20-21-10-11-23(20)13-16-7-4-12-25-16/h1-12H,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTYDSNMKIQLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=CN3CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl-imidazole intermediate. This can be achieved by reacting furan-2-carbaldehyde with 1H-imidazole in the presence of a suitable base such as potassium carbonate. The resulting intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
The final step involves the acylation of the intermediate with naphthalene-1-yl acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Young Pharmacists evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that compounds with similar structures can significantly reduce cell viability through mechanisms such as apoptosis induction and cell cycle arrest. These findings suggest that further exploration of this compound could lead to new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function. The sulfanyl group can form covalent bonds with nucleophilic sites in biomolecules, altering their structure and activity.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison with Key Analogues
Key Observations :
- Hydrophobicity : The naphthalen-1-yl group confers significant hydrophobicity (logP ~4.8, inferred from ), comparable to fluorophenyl analogues but higher than hydroxyl-terminated derivatives .
Comparison with Nitroimidazoles :
- Nitroimidazoles (e.g., metronidazole) rely on nitro group reduction for activity but face mutagenicity risks .
Pharmacological Properties
Table 2: Pharmacological and Physicochemical Profiles
Activity Insights :
- Fluorophenyl and dimethylphenyl analogues exhibit potent antibacterial activity against Clostridioides difficile , suggesting the target compound’s furan group may similarly target microbial enzymes.
- The naphthyl group’s hydrophobicity may enhance membrane penetration but reduce aqueous solubility, a trade-off noted in triazole-naphthyl acetamides .
Biological Activity
2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring known for diverse biological activities.
- Imidazole Ring : A bicyclic structure that enhances receptor binding capabilities.
- Naphthalene Group : Contributes to the compound's hydrophobic interactions and overall biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with furan and imidazole moieties have shown significant antimicrobial properties, potentially acting through disruption of microbial cell walls or interference with metabolic pathways .
- Anticancer Properties : The imidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds similar to this one can induce apoptosis in cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : The presence of the furan ring has been associated with anti-inflammatory activities, likely through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Activity | Notes |
|---|---|---|
| Furan Ring | Antimicrobial, Anticancer | Contributes to electron delocalization and stability |
| Imidazole Nucleus | Cytotoxicity | Enhances binding affinity to target proteins |
| Naphthalene Group | Hydrophobic interactions | Improves permeation through cellular membranes |
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Anticancer Activity : In vitro testing revealed that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Efficacy : Compounds containing furan and imidazole rings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
-
Case Studies :
- A study evaluating the cytotoxic effects of imidazole derivatives found that modifications at the naphthalene position significantly enhanced activity against breast cancer cells .
- Another research focused on the anti-inflammatory properties where derivatives of this compound were shown to reduce inflammation markers in animal models .
Q & A
What synthetic methodologies are effective for preparing 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide and its derivatives?
Answer:
A robust approach involves 1,3-dipolar cycloaddition between azides and alkynes (click chemistry). For example:
- Procedure : React a substituted alkyne (e.g., (prop-2-yn-1-yloxy)naphthalene) with an azidoacetamide derivative in the presence of Cu(OAc)₂ (10 mol%) in a tert-butanol/water (3:1) solvent system. Stir at room temperature for 6–8 hours, monitor via TLC, and purify by recrystallization (ethanol) .
- Key Considerations : Copper catalysis ensures regioselectivity for 1,4-disubstituted triazoles. Solvent polarity and reaction time influence yield and purity.
How can spectroscopic techniques characterize this compound’s structural and functional properties?
Answer:
- Infrared Spectroscopy (IR) : Identify functional groups via characteristic peaks:
- NMR Analysis :
What computational strategies optimize reaction pathways for this compound’s synthesis?
Answer:
Advanced computational workflows integrate quantum chemical calculations (e.g., DFT) and reaction path searching to predict optimal conditions:
- Reaction Mechanism Modeling : Use software like GRRM or Gaussian to map transition states and intermediates for cycloaddition steps.
- Parameter Optimization : Screen solvent effects, catalyst loadings, and temperature computationally to reduce experimental trial-and-error .
- Validation : Cross-check computed activation energies with experimental kinetics to refine models.
How are biological activities (e.g., antimicrobial, anticancer) evaluated for such compounds?
Answer:
- Antimicrobial Assays :
- Anticancer Screening :
- SAR Studies : Modify substituents (e.g., nitro groups, aryl rings) to correlate structural changes with activity trends .
What crystallographic methods determine the compound’s solid-state conformation?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Resolve structure using SHELX or Olex2.
- Key Metrics : Analyze dihedral angles between imidazole, naphthalene, and acetamide moieties to assess planarity. Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing .
How are contradictory results in biological or spectroscopic data resolved?
Answer:
- Reproducibility Checks : Replicate assays under controlled conditions (pH, temperature, solvent purity).
- Advanced Analytics : Use HPLC-MS to confirm compound purity (>95%) and rule out degradation products.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/IR datasets to identify outliers or experimental artifacts .
What strategies enable structure-activity relationship (SAR) studies for this compound?
Answer:
- Derivatization : Synthesize analogs with substituents at the furan, imidazole, or naphthalene positions.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, bacterial enzymes).
- Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key functional groups .
How is reaction scalability addressed in synthetic protocols?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
